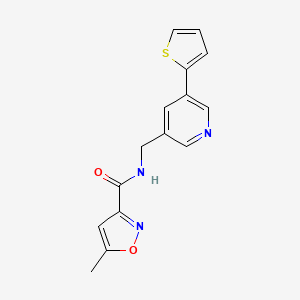

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring an isoxazole core linked to a pyridinylmethyl group substituted with a thiophene moiety. Its structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals targeting enzymes or receptors via π-π stacking, hydrogen bonding, or hydrophobic interactions.

Properties

IUPAC Name |

5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-5-13(18-20-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-21-14/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZBELYYLTIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated isoxazole intermediate.

Attachment of the thiophene ring: This can be done through another cross-coupling reaction or a direct substitution reaction, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Basic Information

- IUPAC Name : 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

- Molecular Formula : C15H13N3O2S

- Molecular Weight : 299.34 g/mol

- CAS Number : 1706081-18-6

Structural Characteristics

The compound features an isoxazole ring, which is known for its bioactivity, combined with a pyridine and thiophene structure that enhances its interaction with biological targets.

Pharmacological Studies

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests activity against various biological targets, including kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research indicates that compounds with similar structures have demonstrated inhibitory effects on receptor tyrosine kinases, which are crucial in the development of gastrointestinal stromal tumors (GIST) and other malignancies. The compound's ability to modulate kinase activity could be explored for developing targeted cancer therapies .

Neuroscience Applications

The compound has been noted for its ability to induce neuronal differentiation in vitro. Studies have shown that compounds with isoxazole derivatives can promote neurogenesis, making them candidates for treating neurodegenerative diseases.

Case Study: Neuronal Differentiation

In experiments involving neural stem cells, derivatives of isoxazole were found to enhance neuronal differentiation at concentrations around 20 µM. This property can be pivotal in developing treatments for conditions like Alzheimer's disease .

Material Science

The unique electronic properties of thiophene and pyridine derivatives lend themselves to applications in organic electronics. The compound may be utilized in the development of organic semiconductors or photovoltaic materials.

Case Study: Organic Electronics

Recent studies have shown that incorporating thiophene into organic semiconductor materials improves charge transport properties. This suggests that 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide could enhance the efficiency of organic solar cells or field-effect transistors .

Mechanism of Action

The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations:

Biological Activity

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isoxazole, thiophene, and pyridine rings, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is , with a molecular weight of 299.3 g/mol. Its structure includes functional groups that are often associated with biological activity, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide. For example, derivatives have demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that modifications to the isoxazole core can enhance antibacterial properties.

Cytotoxicity

In vitro assays have evaluated the cytotoxic effects of related compounds on human cell lines, including HaCat and Balb/c 3T3 cells. The results indicated moderate cytotoxicity, suggesting that while these compounds may be effective against bacteria, their safety profiles require further assessment .

Comparative Analysis

To better understand the biological activity of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, it is useful to compare it with similar heterocyclic compounds:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Compound A | Isoxazole derivative | MIC = 0.21 μM against E. coli | Moderate |

| Compound B | Thiazole derivative | MIC = 0.15 μM against P. aeruginosa | High |

| 5-methyl-N... | Current compound | MIC = 0.21 μM against E. coli | Moderate |

Case Studies

- Antibacterial Efficacy : In a study evaluating various thiazolopyridine derivatives, one compound exhibited potent activity against gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Assessment : Another investigation reported on the cytotoxic effects of isoxazole derivatives using MTT assays on cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.